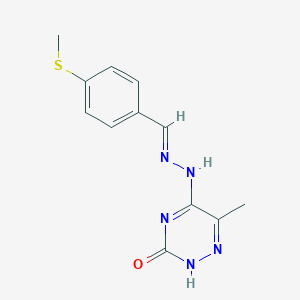![molecular formula C14H22N2O3S B254783 N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine, also known as BMS-986020, is a small molecule antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). It was first synthesized by Bristol-Myers Squibb (BMS) as a potential treatment for autoimmune diseases such as multiple sclerosis and psoriasis.
作用機序
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine is a selective antagonist of the S1P1 receptor, which is a G protein-coupled receptor that is expressed on lymphocytes and endothelial cells. The S1P1 receptor plays a crucial role in lymphocyte migration and immune cell trafficking. By blocking the S1P1 receptor, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine prevents the egress of lymphocytes from lymphoid organs, which reduces the infiltration of immune cells into inflamed tissues.
Biochemical and Physiological Effects
In addition to its effects on lymphocyte migration and immune cell trafficking, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to have other biochemical and physiological effects. For example, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce blood pressure in preclinical studies, which is thought to be due to its effects on endothelial cell function. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.
実験室実験の利点と制限
One advantage of using N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine in lab experiments is its specificity for the S1P1 receptor. This allows researchers to selectively target this receptor without affecting other S1P receptors or unrelated targets. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine is its relatively short half-life, which may require frequent dosing in some experimental settings.
将来の方向性
There are several potential future directions for the study of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine. One area of interest is its potential use in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine could be studied for its effects on other physiological systems, such as the cardiovascular system or the central nervous system. Finally, further research is needed to fully understand the pharmacological properties of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine and its potential as a therapeutic agent for autoimmune diseases.
合成法
The synthesis of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine involves several steps, starting with the reaction of 4-chloroaniline with sodium sulfite to form 4-amino-phenyl sulfone. The sulfone is then reacted with 4-morpholine-sulfonic acid to form N-(4-morpholinylsulfonyl)-4-aminophenyl sulfone. The final step involves the reaction of N-(4-morpholinylsulfonyl)-4-aminophenyl sulfone with butylamine to form N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine.
科学的研究の応用
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been extensively studied for its potential use in treating autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce the migration of lymphocytes from lymphoid organs, which could help prevent the infiltration of immune cells into inflamed tissues. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce the production of pro-inflammatory cytokines, which are known to play a role in the pathogenesis of autoimmune diseases.
特性
製品名 |
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine |
|---|---|
分子式 |
C14H22N2O3S |
分子量 |
298.4 g/mol |
IUPAC名 |
N-butyl-4-morpholin-4-ylsulfonylaniline |
InChI |
InChI=1S/C14H22N2O3S/c1-2-3-8-15-13-4-6-14(7-5-13)20(17,18)16-9-11-19-12-10-16/h4-7,15H,2-3,8-12H2,1H3 |
InChIキー |
HVHAKOLQCWHRRL-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
正規SMILES |
CCCCNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)


![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)

![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)

![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)